molecular formula C16H13N3O4S B2456621 methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 896339-37-0

methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2456621
CAS No.: 896339-37-0
M. Wt: 343.36
InChI Key: OWFGPCVCROTFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and drug design.

Properties

IUPAC Name

methyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-8-19-14(21)11(7-17-16(19)24-9)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGPCVCROTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. A study reported that a related thiazolo compound had a minimum inhibitory concentration (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . This suggests that methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate may possess comparable or enhanced antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Thiazolo derivatives have been shown to inhibit anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cell lines. One study indicated an IC50 value of 3.4 µM for similar compounds against Bcl-2 . This highlights the potential for developing new cancer therapies based on this compound's ability to modulate apoptotic pathways.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds in this class have been noted for their ability to inhibit key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive .

Agricultural Applications

In addition to its medicinal applications, this compound may have potential uses in agriculture as a pesticide or herbicide. The antimicrobial properties could be leveraged to protect crops from bacterial and fungal infections. Research into related compounds suggests that structural modifications can enhance their efficacy against agricultural pests .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme InhibitionNotes
This compoundTBDTBDTBDPromising candidate based on structural similarities
Benzothiazole DerivativePositiveModerateYesEffective against various pathogens
Thiazole HydrazoneHighHighYesKnown for significant anticancer properties

TBD = To Be Determined

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on thiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The findings suggested that structural features significantly influenced antimicrobial potency .
  • Cytotoxicity Investigation : Research into pyrimidine-based compounds revealed that several derivatives induced apoptosis in cancer cell lines through mechanisms like cell cycle arrest and apoptosis induction. Future studies should evaluate the specific cytotoxic effects of this compound across various cancer models .

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves its interaction with specific molecular targets. For example, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and inhibiting its activity . This inhibition can prevent the replication of HIV, making it a potential therapeutic agent.

Comparison with Similar Compounds

Methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Biological Activity

Methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound that belongs to the class of thiazole and pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiazolo-pyrimidine moiety, characterized by:

  • Thiazole ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Pyrimidine structure : Enhances the pharmacological profile through its ability to form hydrogen bonds and engage in π-π stacking interactions.
  • Carboxamide group : Imparts solubility and stability in biological environments.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer cell proliferation and viral replication.
  • Antimicrobial Activity : Studies indicate that thiazolo-pyrimidine derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
  • Anticancer Effects : Preliminary research suggests that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Evaluation

Research has demonstrated that compounds within this class can exhibit a range of biological activities. Notable findings include:

  • Antibacterial Activity : Compounds similar to this compound have been tested against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 0.21 μM .
CompoundMIC (μM)Target Organisms
Compound A0.21E. coli, P. aeruginosa
Compound B0.50Staphylococcus aureus
  • Cytotoxicity : In vitro assays using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have revealed promising cytotoxic effects, indicating the potential for anticancer applications .

Case Studies

  • Antiviral Activity : A study investigated the efficacy of thiazolo-pyrimidine derivatives against HIV replication. Results indicated that certain derivatives could effectively inhibit RNase H activity, crucial for viral replication .
  • Antifungal Properties : Research highlighted the antifungal activity of related compounds against Candida albicans, showcasing their potential in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions .
  • Step 2 : Introduction of the 2-methyl-5-oxo substituent via regioselective oxidation or alkylation, often using iodine or alkyl halides .
  • Step 3 : Coupling the benzoate moiety via amidation or esterification reactions, requiring catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) .

Q. Optimization Tips :

  • Temperature : Maintain 60–80°C for cyclocondensation to avoid side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methyl at C2 vs. C7) and amide bond formation. Key signals:
    • Thiazole proton (δ 6.8–7.2 ppm, singlet) .
    • Methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.08) .
  • X-ray Diffraction : Resolves ambiguities in fused-ring conformation and substituent orientation .

Q. Data Interpretation Challenges :

  • Overlapping peaks in NMR may require 2D experiments (COSY, HSQC) .
  • Impurity profiling via HPLC (C18 column, acetonitrile/water gradient) detects unreacted intermediates .

Q. What preliminary biological screening protocols are recommended for this compound?

  • Enzyme Inhibition : Test against kinases (e.g., PIM1) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA (comparison to celecoxib as a positive control) .

Q. Key Parameters :

  • Include negative controls (DMSO vehicle) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can molecular docking and kinetic studies elucidate this compound’s mechanism of action?

  • Docking Workflow :
    • Prepare the protein structure (e.g., COX-2, PDB ID 5KIR) using AutoDock Tools.
    • Define binding pockets based on catalytic residues (e.g., Tyr385 for COX-2) .
    • Simulate ligand binding with flexible side chains (Lamarckian genetic algorithm).
  • Kinetic Assays : Use surface plasmon resonance (SPR) to calculate binding constants (K_d) and residence times .

Contradictions : Bioassay results may conflict with docking predictions due to off-target effects. Validate via siRNA knockdown or CRISPR-edited cell lines .

Q. What structural modifications enhance bioactivity while maintaining metabolic stability?

  • Substituent Effects :

    ModificationImpactReference
    Methoxy → Ethoxy (C5)Increased lipophilicity (logP +0.5)
    Benzyl → Thiophene (C5)Improved selectivity for PKCθ inhibition
    Methyl → Trifluoromethyl (C2)Enhanced metabolic stability (t₁/₂ +2h)
  • Metabolism Studies : Use liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated demethylation) .

Q. How can conflicting data on this compound’s solubility and stability be resolved?

  • Solubility :
    • Experimental: Measure via shake-flask method (pH 1–7.4 buffers) .
    • Computational: Predict using Abraham solvation parameters (discrepancies >10% require re-evaluation) .
  • Stability :
    • Thermal: TGA/DSC to assess decomposition temperatures (>200°C indicates solid-state stability) .
    • Photostability: Expose to UV light (ICH Q1B guidelines) to detect degradation products via LC-MS .

Case Study : Discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL) may stem from polymorphic forms. Characterize via PXRD .

Q. What strategies mitigate toxicity risks identified in early-stage studies?

  • In Silico Tox Prediction : Use Derek Nexus or ProTox-II to flag hepatotoxicity or mutagenicity alerts .
  • In Vivo Testing : Zebrafish embryo model (LC₅₀ < 50 µM suggests high risk) .
  • Prodrug Design : Mask carboxylate groups as esters to reduce renal toxicity .

Q. How does this compound compare to analogous thiazolo[3,2-a]pyrimidines in structure-activity relationships (SAR)?

CompoundKey FeatureBioactivity (IC₅₀)Reference
Ethyl 5-(4-Cl-phenyl)Chlorine at C5COX-2: 0.8 µM
Methyl 5-(4-OH-phenyl)Hydroxyl at C5Solubility: 15 mg/mL
Target CompoundBenzamide at C6PIM1: 1.2 µM

SAR Insights : The benzamide group at C6 improves kinase selectivity but reduces membrane permeability (logP −0.3 vs. ethyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.